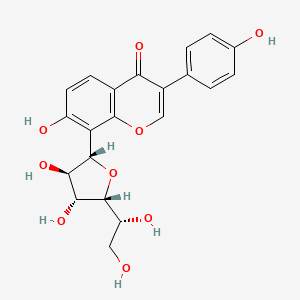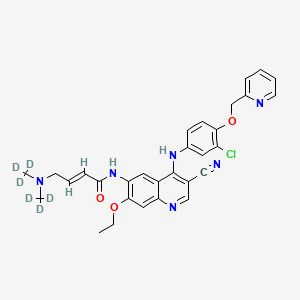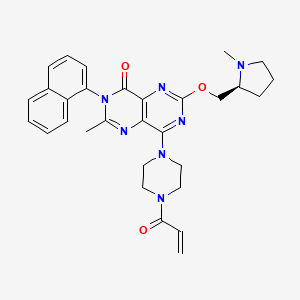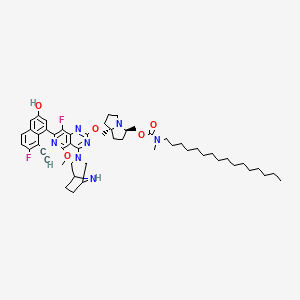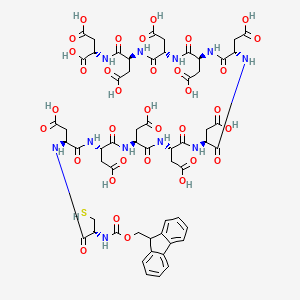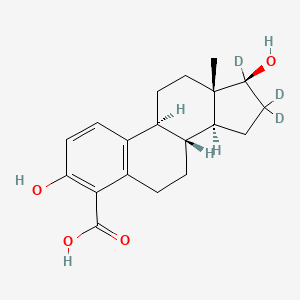
4-Carboxyl-17beta-Estradiol-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Carboxyl-17 is a compound that belongs to the class of carboxylic acids, which are organic acids containing a carboxyl functional group. Carboxylic acids are widely found in nature and are also synthetically manufactured. The carboxyl group in 4-Carboxyl-17 consists of a carbonyl group (C=O) and a hydroxyl group (OH) attached to the same carbon atom, giving it the general formula R-COOH .
準備方法
Synthetic Routes and Reaction Conditions
4-Carboxyl-17 can be synthesized through various methods, including:
Oxidation of Alkylbenzenes: This method involves the oxidation of alkylbenzenes using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) to produce carboxylic acids.
Hydrolysis of Nitriles: Nitriles can be hydrolyzed to carboxylic acids using acidic or basic conditions.
Carboxylation of Grignard Reagents: Grignard reagents (RMgX) react with carbon dioxide (CO₂) to form carboxylic acids.
Industrial Production Methods
Industrial production of 4-Carboxyl-17 often involves large-scale oxidation processes using catalysts and controlled reaction conditions to ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production .
化学反応の分析
Types of Reactions
4-Carboxyl-17 undergoes various chemical reactions, including:
Substitution: Carboxylic acids can undergo nucleophilic acyl substitution reactions to form derivatives such as esters, amides, and anhydrides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)
Reducing Agents: Lithium aluminum hydride (LiAlH₄)
Catalysts: Acid catalysts like sulfuric acid (H₂SO₄) for esterification reactions
Major Products
Primary Alcohols: Formed by reduction
Esters: Formed by esterification with alcohols
Amides: Formed by reaction with amines
科学的研究の応用
4-Carboxyl-17 has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of 4-Carboxyl-17 involves its interaction with molecular targets such as enzymes and receptors. The carboxyl group can form hydrogen bonds and ionic interactions with active sites of enzymes, influencing their activity. Additionally, the compound can participate in metabolic pathways, undergoing transformations that produce biologically active metabolites .
類似化合物との比較
4-Carboxyl-17 can be compared with other carboxylic acids such as:
Acetic Acid (CH₃COOH): A simple carboxylic acid used in vinegar.
Benzoic Acid (C₆H₅COOH): An aromatic carboxylic acid used as a food preservative.
Citric Acid (C₆H₈O₇): A tricarboxylic acid found in citrus fruits and used in the food and beverage industry.
Uniqueness: : 4-Carboxyl-17’s unique structure and functional groups make it suitable for specific applications in organic synthesis and industrial processes, distinguishing it from other carboxylic acids .
特性
分子式 |
C19H24O4 |
|---|---|
分子量 |
319.4 g/mol |
IUPAC名 |
(8R,9S,13S,14S,17S)-16,16,17-trideuterio-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-4-carboxylic acid |
InChI |
InChI=1S/C19H24O4/c1-19-9-8-11-10-4-6-15(20)17(18(22)23)13(10)3-2-12(11)14(19)5-7-16(19)21/h4,6,11-12,14,16,20-21H,2-3,5,7-9H2,1H3,(H,22,23)/t11-,12-,14+,16+,19+/m1/s1/i7D2,16D |
InChIキー |
YQTASQANBQGSOV-NMFIOFMGSA-N |
異性体SMILES |
[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CCC4=C3C=CC(=C4C(=O)O)O)C)O |
正規SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3,5-Dimethoxyphenyl)-3-[4-(3-methoxyphenoxy)-2-(4-morpholin-4-ylanilino)pyrimidin-5-yl]urea](/img/structure/B12412924.png)

![2,3,5,6,7,8-hexadeuterio-4-[(1S)-3-(methylamino)-1-thiophen-2-ylpropoxy]naphthalen-1-ol](/img/structure/B12412931.png)

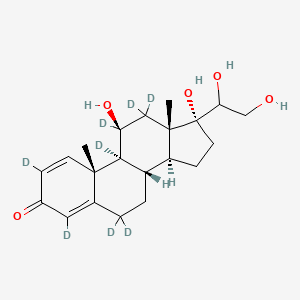
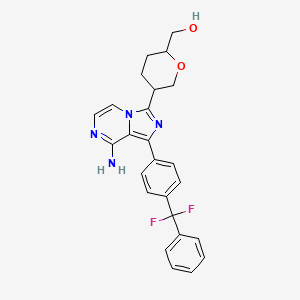
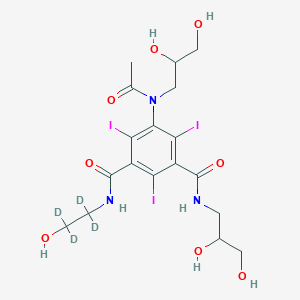
![4-[(E)-1-phenyl-1-[4-[2-(trideuteriomethylamino)ethoxy]phenyl]but-1-en-2-yl]phenol](/img/structure/B12412968.png)
